N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline
Description
This compound features a 1H-imidazole core substituted with a 4-methylphenylsulfanyl group at position 5, a phenyl group at position 2, and a Schiff base linkage (methylene) connecting the imidazole to a 3-(trifluoromethyl)aniline moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]-N-[3-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3S/c1-16-10-12-20(13-11-16)31-23-21(29-22(30-23)17-6-3-2-4-7-17)15-28-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZZUHFIYRBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline, with the CAS number 320423-08-3, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H18F3N3S, with a molar mass of 437.48 g/mol. Its structure features an imidazole ring, a trifluoromethyl group, and a sulfanyl group attached to a phenyl moiety, which may contribute to its biological properties. The following table summarizes key structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H18F3N3S |
| Molar Mass | 437.48 g/mol |
| CAS Number | 320423-08-3 |
| Key Functional Groups | Imidazole, Trifluoromethyl, Sulfanyl |
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Case Study: Imidazole Derivatives
A study demonstrated that imidazole-based compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity. The presence of electron-donating groups like methyl on the phenyl ring enhances this activity . -
Mechanism of Action
The proposed mechanism involves interaction with cellular targets such as Bcl-2 proteins, leading to increased apoptosis rates in cancer cells. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts .
Antimicrobial Activity
The biological activity of this compound may also extend to antimicrobial effects. Compounds with similar structures have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antibacterial Studies
Research has indicated that thiazole and imidazole derivatives possess significant antibacterial activity, often attributed to their ability to disrupt bacterial cell wall synthesis . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives, including those containing trifluoromethyl groups. The trifluoromethyl group is known to enhance the efficacy of drugs by increasing their lipophilicity and metabolic stability . In particular, compounds similar to N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline have shown promising results in preclinical trials against various cancer cell lines.
Case Study:
A study published in MDPI demonstrated that trifluoromethyl-containing imidazole derivatives exhibited synergistic effects when combined with existing anticancer therapies, leading to improved outcomes in treatment-resistant cancer models .
Synthesis of New Compounds
The compound serves as a versatile intermediate in the synthesis of novel chemical entities. Its unique structure allows for modifications that can yield new derivatives with tailored properties for specific applications.
Example:
The synthesis of this compound has been utilized to create more complex molecules that can act as inhibitors or modulators in various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds with imidazole rings can act as enzyme inhibitors, particularly in pathways related to cancer and inflammation. The presence of the trifluoromethyl group enhances binding affinity to target enzymes .
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-{...} | Enzyme A | 0.5 |
| N-{...} | Enzyme B | 0.8 |
| N-{...} | Enzyme C | 1.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a. Heterocyclic Core Differences
- Imidazole vs. Oxadiazole/Triazole :
- The target compound’s imidazole core contrasts with oxadiazoles (e.g., compounds 7c–7f in ) and 1,2,4-triazoles (e.g., compounds 7–9 in ). Imidazoles exhibit aromaticity and hydrogen-bonding capability via NH groups, while oxadiazoles are more rigid and electron-deficient, affecting solubility and reactivity .
b. Substituent Effects
- Sulfanyl vs. Sulfonyl Groups: The 4-methylphenylsulfanyl group in the target compound differs from sulfonyl-containing analogs (e.g., compounds 7–9 in ).
- Trifluoromethyl vs. Halogen/Methyl Substituents :
Physical and Spectroscopic Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
- The target compound’s higher molecular weight (est. ~467 g/mol) compared to 7c (375 g/mol) suggests reduced solubility in polar solvents.
- Absence of C=O or C=S groups in the target compound distinguishes its IR profile from 7c and 7 .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline?
Answer:
The compound’s synthesis involves multi-step reactions, including:
- Imidazole core formation : Condensation of substituted phenyl isocyanides with thiol-containing intermediates under anhydrous conditions (e.g., THF, DMF) to form the imidazole ring .
- Schiff base formation : Reaction of the imidazole intermediate with 3-(trifluoromethyl)aniline via nucleophilic addition-elimination, typically catalyzed by acetic acid or Lewis acids (e.g., ZnCl₂) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .
Key challenges : Managing steric hindrance from the 4-methylphenylsulfanyl group and ensuring regioselectivity during imidazole cyclization .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level structural insights:
- Torsional angles : Determine spatial orientation of the trifluoromethylphenyl and sulfanyl groups, which influence π-π stacking and intermolecular interactions .
- Hydrogen bonding : Identify H-bond donors/acceptors (e.g., imidazole N-H, methylene group) to predict supramolecular assembly .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect discrepancies caused by crystal packing .
Software tools : ORTEP-3 (for thermal ellipsoid visualization) and Mercury (for Hirshfeld surface analysis) are recommended .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- FT-IR : Confirm imine (C=N, ~1600–1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .
- UV-Vis : Monitor electronic transitions (e.g., π→π* in the imidazole ring at ~270–300 nm) for solvatochromic studies .
Note : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap in NMR .
Advanced: How do computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) enable:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Electrostatic Potential (ESP) Maps : Visualize electron-rich regions (e.g., imidazole N atoms) for interaction studies .
- Solvent effects : Use Polarizable Continuum Models (PCM) to simulate solvent polarity impacts on reactivity .
Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/peptide substrates .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced: How can researchers address inconsistencies in thermal stability data across studies?
Answer:
- Differential Scanning Calorimetry (DSC) : Perform multiple heating cycles (5–10°C/min) to identify decomposition exotherms .
- Thermogravimetric Analysis (TGA) : Correlate weight loss with DSC peaks to distinguish melting from degradation .
- Crystallinity : Use powder XRD to confirm if amorphous/crystalline phases affect stability .
Mitigation : Standardize sample preparation (e.g., drying under vacuum for 24h) to minimize moisture effects .
Advanced: How to resolve contradictions in reported biological activity due to structural analogs?
Answer:
- SAR Analysis : Compare substituent effects (e.g., replacing 4-methylphenylsulfanyl with 4-fluorophenyl) on activity .
- Meta-analysis : Aggregate data from analogs using tools like RevMan to identify statistically significant trends .
- Crystallographic Overlays : Superimpose structures (e.g., using PyMOL) to assess conformational differences impacting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
